molecular formula C6H13N B13345193 (1S,2R)-2-Propylcyclopropan-1-amine

(1S,2R)-2-Propylcyclopropan-1-amine

Katalognummer: B13345193
Molekulargewicht: 99.17 g/mol
InChI-Schlüssel: XNPZNZSQFBQSTE-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-Propylcyclopropan-1-amine is a chiral amine with a cyclopropane ring. This compound is notable for its stereochemistry, which is defined by the (1S,2R) configuration. The presence of the cyclopropane ring imparts unique chemical properties, making it an interesting subject for research in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Propylcyclopropan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a cyclopropane derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic resolution methods, such as the use of lipases or esterases, can be employed to separate the desired enantiomer from a racemic mixture .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-Propylcyclopropan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2R)-2-Bromocyclopropan-1-amine: Similar in structure but with a bromine atom instead of a propyl group.

    (1S,2R)-2-Phenylcyclopropan-1-amine: Contains a phenyl group, offering different chemical properties.

    (1S,2R)-2-Methylcyclopropan-1-amine: A smaller alkyl group, leading to different reactivity.

Eigenschaften

Molekularformel

C6H13N

Molekulargewicht

99.17 g/mol

IUPAC-Name

(1S,2R)-2-propylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1

InChI-Schlüssel

XNPZNZSQFBQSTE-RITPCOANSA-N

Isomerische SMILES

CCC[C@@H]1C[C@@H]1N

Kanonische SMILES

CCCC1CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.